(S)-1-N-Cbz-Pipecolinic acid

Descripción

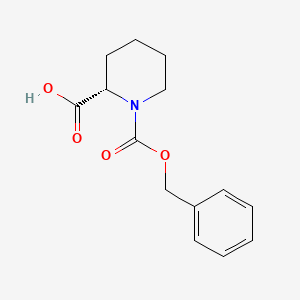

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAIHAKADPJIGN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350883 | |

| Record name | (S)-1-N-Cbz-Pipecolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-11-2 | |

| Record name | (S)-1-N-Cbz-Pipecolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-(Cbz)-2-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid

(S)-1-N-Cbz-Pipecolinic acid , also known as (S)-N-Carbobenzyloxy-pipecolinic acid, is a protected amino acid derivative that serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical and natural product chemistry. Its rigid piperidine core, a six-membered heterocyclic ring, imparts specific conformational constraints that are highly sought after in the design of peptidomimetics and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the piperidine ring prevents its participation in unwanted side reactions during chemical synthesis, allowing for selective modifications at the carboxylic acid terminus. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28697-11-2 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Melting Point | 111-115 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, water | [2] |

Spectroscopic Data

| Nucleus | Atom(s) | Expected Chemical Shift (ppm) | Notes |

| ¹H NMR | H-2 | 4.8 - 5.2 | α-proton, deshielded by the carboxylic acid and the Cbz group. |

| H-6 (axial & equatorial) | 3.0 - 4.2 | Protons adjacent to the nitrogen atom. | |

| H-3, H-4, H-5 | 1.2 - 2.0 | Methylene protons of the piperidine ring. | |

| Benzyl CH₂ | ~5.1 | Methylene protons of the Cbz group. | |

| Aromatic CH | 7.2 - 7.4 | Protons of the phenyl ring in the Cbz group. | |

| ¹³C NMR | C=O (Carboxylic Acid) | 170 - 180 | Carbonyl carbon of the carboxylic acid. |

| C=O (Cbz) | 155 - 157 | Carbonyl carbon of the carbamate. | |

| Aromatic C | 127 - 137 | Carbons of the phenyl ring. | |

| Benzyl CH₂ | ~67 | Methylene carbon of the Cbz group. | |

| C-2 | 55 - 60 | α-carbon. | |

| C-6 | 45 - 50 | Carbon adjacent to the nitrogen. | |

| C-3, C-4, C-5 | 20 - 30 | Methylene carbons of the piperidine ring. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the protection of the secondary amine of the parent amino acid, (S)-Pipecolinic acid (also known as L-Pipecolinic acid), using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: N-Protection of (S)-Pipecolinic Acid

Materials:

-

(S)-Pipecolinic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (S)-Pipecolinic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a round-bottom flask. The base is used to deprotonate the carboxylic acid and the secondary amine, making the amine more nucleophilic.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction: Allow the reaction to stir at 0 °C for a few hours and then let it warm to room temperature overnight.

-

Work-up:

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid, making the product less soluble in water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a pure white solid.

Applications in Drug Development and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures. The rigid piperidine ring helps to constrain the peptide backbone into specific conformations, which can lead to enhanced biological activity and selectivity.

One of the primary applications of this compound is in Solid-Phase Peptide Synthesis (SPPS) . In this technique, the C-terminus of this compound is activated and coupled to a resin-bound amino acid or peptide. The Cbz protecting group is then removed, typically by hydrogenolysis, to reveal the free amine, which is then ready for coupling with the next protected amino acid in the sequence.

Experimental Workflow: Incorporation into a Peptide Chain via SPPS

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its parent compound, L-pipecolinic acid, is a naturally occurring metabolite derived from the degradation of L-lysine.[5] In recent years, L-pipecolinic acid has been identified as a critical signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR).

SAR is a long-lasting, broad-spectrum resistance in plants that is activated throughout the plant after a localized pathogen attack. L-pipecolinic acid acts as a central regulator in this process, amplifying the defense response. Its biosynthesis from lysine is upregulated upon pathogen infection, and it works in concert with other signaling molecules, such as salicylic acid (SA), to activate downstream defense genes.[6]

The signaling pathway involves the conversion of L-pipecolinic acid to its N-hydroxy derivative, N-hydroxypipecolic acid (NHP), which is a potent activator of SAR.[7] This pathway highlights the crucial role of the pipecolic acid scaffold in biological signaling.

Conclusion

This compound is a vital tool for chemists and drug developers. Its well-defined stereochemistry and the conformational rigidity of its piperidine ring make it an excellent scaffold for the design of novel therapeutics. Understanding its properties, synthesis, and potential biological relevance is key to leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. echemi.com [echemi.com]

- 2. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 3. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 6. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Cbz-Pipecolinic acid , also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and peptide synthesis. As a protected derivative of (S)-pipecolinic acid, a cyclic amino acid analog, it serves as a crucial building block for the synthesis of complex peptides and pharmacologically active molecules. Its rigid piperidine core imparts conformational constraints, making it a valuable tool for the design of peptidomimetics with enhanced stability and biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 28697-11-2 | [1] |

| Melting Point | 111-115 °C | [1] |

| Density | 1.265 g/cm³ | [1] |

| Storage | Sealed in a dry environment at room temperature | - |

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the secondary amine of (S)-pipecolinic acid with a carboxybenzyl (Cbz) group. A representative experimental protocol is detailed below. This procedure is adapted from the synthesis of its enantiomer and is expected to yield the desired (S)-product with high fidelity.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-Pipecolinic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: (S)-Pipecolinic acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cooled in an ice bath.

-

Protection Reaction: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise to the solution, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of 2 with 1 M HCl.

-

Extraction: The acidified aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Logical Workflow for Synthesis and Purification:

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data is based on the analysis of its enantiomer, (R)-1-N-Cbz-Pipecolinic acid, and is expected to be identical for the (S)-enantiomer, with the exception of the sign of optical rotation.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.25 (m, 5H, Ar-H), 5.17 (s, 2H, -CH₂-Ph), 5.05-4.95 (m, 1H, N-CH-COOH), 4.15-4.05 (m, 1H, piperidine-H), 3.15-3.05 (m, 1H, piperidine-H), 2.30-2.20 (m, 1H, piperidine-H), 1.75-1.30 (m, 5H, piperidine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 176.5, 156.0, 136.5, 128.5, 128.0, 127.8, 67.2, 54.5, 42.0, 27.0, 24.5, 20.5. |

| FTIR (KBr) | ν (cm⁻¹): 3300-2500 (br, O-H), 2940 (C-H), 1735 (C=O, acid), 1690 (C=O, carbamate), 1420, 1230, 1130. |

| Mass Spectrometry (ESI+) | m/z: 264.1234 [M+H]⁺, 286.1053 [M+Na]⁺. |

Role in Drug Development and Research

This compound is a valuable chiral building block in the synthesis of a wide range of biologically active molecules. Its primary application lies in peptide synthesis, where the Cbz group serves as a robust protecting group for the secondary amine. This allows for the controlled, sequential addition of the pipecolic acid moiety into a growing peptide chain.

The rigid piperidine ring of pipecolic acid is utilized by medicinal chemists to introduce conformational constraints into peptide-based drugs. This can lead to several advantages:

-

Increased Potency: By locking the peptide into a bioactive conformation, its binding affinity to the target receptor or enzyme can be enhanced.

-

Enhanced Stability: The cyclic structure can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.

-

Improved Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the intended biological target, reducing off-target effects.

Workflow for Peptide Synthesis using this compound:

While this compound itself is not known to be directly involved in biological signaling pathways, the parent compound, pipecolic acid, is a metabolite of lysine and has been implicated in certain neurological conditions. Derivatives of pipecolic acid are actively being investigated for their potential as inhibitors of various enzymes and receptors.

References

An In-depth Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid or Z-L-Pipecolic acid, is a protected derivative of L-pipecolic acid. L-pipecolic acid is a non-proteinogenic cyclic α-amino acid and a higher homolog of proline.[1] It is recognized as a universal metabolite derived from lysine, present in plants, animals, and microorganisms.[1][2]

The introduction of the carboxybenzyl (Cbz or Z) protecting group on the ring's nitrogen atom makes this compound a critical chiral building block in synthetic organic chemistry. Its rigid six-membered ring structure is used to induce specific conformations, such as β-turns, in peptides. Consequently, this compound is a valuable precursor in the total synthesis of complex natural products and in the development of novel peptidomimetics and pharmaceuticals.[3]

Chemical Structure and Stereochemistry

This compound consists of a piperidine (hexahydropyridine) ring with a carboxylic acid functional group at the C-2 position and a benzyloxycarbonyl (Cbz) group attached to the nitrogen atom (N-1).

Stereochemistry: The designation "(S)" refers to the absolute configuration at the chiral center, C-2, according to the Cahn-Ingold-Prelog priority rules. This enantiomer is also referred to as the "L" form in amino acid nomenclature. The defined stereochemistry at this position is crucial for its application in asymmetric synthesis, ensuring the stereochemical integrity of the target molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic acid | [1] |

| CAS Number | 28697-11-2 | [4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [4] |

| Molecular Weight | 263.29 g/mol | [4] |

| Appearance | White to pink solid | |

| Melting Point | 111-115 °C (lit.) | [4] |

| Density | 1.265 g/cm³ | [4] |

| SMILES Code | O=C(O)[C@@H]1CCCCN1C(OCC2=CC=CC=C2)=O |

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are provided below. These protocols are standard procedures in peptide chemistry and organic synthesis.

This protocol describes the protection of the secondary amine of (S)-Pipecolinic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Workflow Diagram: N-Cbz Protection

References

In-Depth Technical Guide: (S)-(-)-1-Cbz-2-piperidinecarboxylic acid (CAS Number: 28697-11-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Overview

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid, registered under CAS number 28697-11-2, is a chiral building block widely utilized in synthetic organic chemistry. Its structure features a piperidine ring with a carboxylic acid at the 2-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This strategic combination of a chiral scaffold and a readily removable protecting group makes it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly in the fields of medicinal chemistry and natural product synthesis.

The Cbz group provides stability under a range of reaction conditions while allowing for selective deprotection, typically through catalytic hydrogenation. The stereochemistry at the C-2 position is crucial for its application in constructing enantiomerically pure target molecules.

Physicochemical Properties

The key physicochemical properties of (S)-(-)-1-Cbz-2-piperidinecarboxylic acid are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Reference(s) |

| CAS Number | 28697-11-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 263.29 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 111-115 °C | [1] |

| Optical Activity | [α]²²/D −59° (c = 2 in acetic acid) | [1] |

| Solubility | Sparingly soluble in water. | |

| SMILES | OC(=O)[C@@H]1CCCCN1C(=O)OCc2ccccc2 | [1] |

| InChI | 1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/t12-/m0/s1 | [1] |

| InChI Key | ZSAIHAKADPJIGN-LBPRGKRZSA-N | [1] |

Safety and Handling

GHS Hazard Classification

(S)-(-)-1-Cbz-2-piperidinecarboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram:

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

For its application, (S)-(-)-1-Cbz-2-piperidinecarboxylic acid serves as a crucial building block in peptide synthesis. The general workflow for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) would involve the following conceptual steps:

References

- 1. researchgate.net [researchgate.net]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives | Publicación [silice.csic.es]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

Physicochemical Properties of (S)-1-N-Cbz-Pipecolinic Acid

(S)-1-N-Cbz-Pipecolinic acid, also known as (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a chiral building block commonly used in organic synthesis, particularly in the preparation of pharmaceutical compounds and peptidomimetics. This guide provides its core physicochemical properties.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C14H17NO4 | [1][2][3] |

| Molecular Weight | 263.29 g/mol | [1][2] |

| Exact Mass | 263.11575802 g/mol | [2] |

| CAS Number | 28697-11-2 | [1][2][3] |

Note on Additional User Requirements:

-

Experimental Protocols: The determination of molecular weight and formula for a well-characterized compound like this compound is typically performed using standard analytical techniques such as mass spectrometry and elemental analysis. Detailed, novel experimental protocols are not applicable for the presentation of these fundamental properties.

-

Diagrams and Visualizations: The request for diagrams of signaling pathways or experimental workflows is not relevant to the intrinsic physicochemical properties of a single small molecule. Therefore, no Graphviz diagrams have been generated.

References

Spectroscopic Profile of N-Cbz-L-pipecolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-L-pipecolinic acid, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a compilation of predicted spectroscopic data based on the analysis of its constituent functional groups and related chemical structures. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for N-Cbz-L-pipecolinic acid. These values are derived from established chemical shift and absorption frequency ranges for similar molecular environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| Benzylic (-CH₂-Ph) | 5.1 - 5.3 | Singlet | |

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet | |

| α-CH (Piperidine C2) | 4.8 - 5.0 | Multiplet | |

| Piperidine Ring Protons | 1.3 - 3.8 | Multiplet | Significant overlap is expected. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 180 | |

| Carbonyl (C=O, Cbz) | 155 - 157 | |

| Phenyl (C₆H₅) | 127 - 137 | Multiple signals expected. |

| Benzylic (-CH₂-Ph) | 67 - 69 | |

| α-C (Piperidine C2) | 55 - 60 | |

| Piperidine Ring Carbons | 20 - 50 | Multiple signals expected. |

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to hydrogen bonding.[1][2][3][4][5] |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 | Medium-Strong | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | [1][2][4] |

| C=O Stretch (Carbamate, Cbz) | 1680 - 1700 | Strong | |

| C-O Stretch | 1210 - 1320 | Strong | [1] |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 264.123 | Calculated for C₁₄H₁₈NO₄⁺ |

| [M+Na]⁺ | 286.105 | Calculated for C₁₄H₁₇NNaO₄⁺ |

| Fragmentation | Various | Expected fragmentation includes loss of CO₂, benzyl group, and cleavage of the piperidine ring. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of N-Cbz-L-pipecolinic acid.

Synthesis of N-Cbz-L-pipecolinic Acid

This protocol describes a standard procedure for the N-protection of L-pipecolinic acid using benzyl chloroformate (Cbz-Cl).

Materials:

-

L-pipecolinic acid

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve L-pipecolinic acid in a 1 M aqueous solution of sodium carbonate in a round-bottom flask, and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Sample Preparation:

-

Dissolve 5-10 mg of purified N-Cbz-L-pipecolinic acid in approximately 0.6 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Instrumentation:

-

FT-IR spectrometer with a suitable sampling accessory (e.g., ATR or KBr pellet press)

Sample Preparation:

-

For ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.

-

For KBr pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as needed for the specific instrument.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like N-Cbz-L-pipecolinic acid.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

In-Depth Technical Guide on (S)-1-N-Cbz-Pipecolinic Acid: Physical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (S)-1-N-Cbz-Pipecolinic acid, with a primary focus on its melting point. It includes detailed experimental protocols for melting point determination and explores the broader biological significance of the parent molecule, pipecolic acid, in signaling pathways, particularly in the context of plant immunity.

Core Physical and Chemical Properties

This compound, also known as (S)-(-)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid, is a protected amino acid derivative commonly used in peptide synthesis and as a chiral building block in the development of pharmaceuticals. Its physical properties are crucial for its handling, characterization, and application in various chemical processes.

Data Presentation: Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| CAS Number | 28697-11-2 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₄H₁₇NO₄ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 263.29 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | 111-115 °C (lit.) | MOLBASE[2], ECHEMI[3] |

| Appearance | White to light yellow crystal powder | - |

| Synonyms | (L)-N-CBZ-PIPECOLIC ACID; (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID; N-BENZYLOXYCARBONYL-(S)-(-)-PIPECOLINIC ACID | ECHEMI[3] |

Note: The melting point of the (R)-(+)-enantiomer, (R)-(+)-1-Cbz-2-piperidinecarboxylic acid (CAS 28697-09-8), is also reported to be in the range of 111-115 °C.

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For N-protected amino acids like this compound, standard methods for melting point determination are employed.

Standard Capillary Method

A common and reliable method for determining the melting point of a powdered solid involves using a melting point apparatus with a heated block and a capillary tube.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, for grinding)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

-

Initial Rapid Heating: A preliminary, rapid heating is often performed to get an approximate melting range. The temperature is increased at a rate of 10-20 °C per minute until the substance melts.

-

Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

Advanced Techniques: Fast Scanning Calorimetry (FSC)

For compounds that may decompose upon heating, such as some amino acids, fast scanning calorimetry (FSC) can be a valuable technique. FSC uses very high heating rates (e.g., 1000 to 10,000 K/s) to melt the sample before thermal decomposition can occur. The melting temperature is then extrapolated to a zero heating rate.[4][5]

Biological Significance: Pipecolic Acid Signaling in Plant Immunity

While this compound is a synthetic molecule, its core structure, pipecolic acid, is a naturally occurring amino acid derivative with significant biological roles, particularly in the plant kingdom. Pipecolic acid is a key signaling molecule in Systemic Acquired Resistance (SAR), a plant-wide defense response against a broad range of pathogens.

Pipecolic Acid Biosynthesis and SAR Signaling Pathway

The biosynthesis of pipecolic acid from L-lysine and its subsequent role in activating plant defense mechanisms has been a subject of extensive research. The pathway involves several key enzymes and signaling molecules.

Caption: Biosynthesis and signaling pathway of pipecolic acid in plant systemic acquired resistance (SAR).

Pathway Description:

-

Biosynthesis: The pathway begins with the amino acid L-lysine. The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), an aminotransferase, converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C).[6][7][8] Subsequently, the enzyme SAR-DEFICIENT 4 (SARD4) reduces P2C to form pipecolic acid.[8]

-

Signaling Cascade: Pipecolic acid then acts as a crucial signaling molecule. It activates FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1), which is a central regulator of SAR.[6][7] The activation of FMO1 leads to the amplification of downstream defense signals, including salicylic acid (SA), nitric oxide (NO), and reactive oxygen species (ROS).[9] These signaling molecules, in turn, induce the expression of a wide range of defense-related genes, leading to a state of heightened immunity throughout the plant.

This understanding of the pipecolic acid signaling pathway is vital for developing novel strategies to enhance crop resilience and for identifying new targets in drug development, given the conserved nature of some of these signaling components across different organisms.

References

- 1. scbt.com [scbt.com]

- 2. molbase.com [molbase.com]

- 3. echemi.com [echemi.com]

- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (S)-1-N-Cbz-Pipecolinic Acid as a Chiral Building Block in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-1-N-Cbz-Pipecolinic acid, the N-carboxybenzyl-protected form of (S)-pipecolinic acid, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold, endowed with a defined stereocenter, makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs). This guide elucidates the core utility of this compound, focusing on its application in the synthesis of local anesthetics and its connection to neurologically active agents, providing detailed experimental insights and quantitative data for the discerning scientist.

Introduction to this compound

This compound is a derivative of the naturally occurring, non-proteinogenic amino acid (S)-pipecolic acid. The introduction of the carboxybenzyl (Cbz or Z) protecting group on the ring's nitrogen atom serves two primary functions: it prevents unwanted side reactions of the secondary amine and allows for controlled, sequential reactions at other positions. The Cbz group is renowned for its stability under a range of conditions and its clean, efficient removal via catalytic hydrogenolysis, making it a strategic choice in multi-step syntheses.

Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₇NO₄

-

Molecular Weight: 263.29 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 111-115 °C[1]

Core Application: Enantioselective Synthesis of Local Anesthetics

A prime example of the utility of this compound is in the synthesis of the (S)-enantiomers of long-acting local anesthetics, such as Ropivacaine and Levobupivacaine. The stereochemistry at the C2 position of the piperidine ring is crucial for their therapeutic efficacy and reduced toxicity compared to their racemic mixtures. The following sections detail a representative synthetic workflow for Ropivacaine, starting from the Cbz-protected chiral synthon.

Synthetic Workflow for Ropivacaine

The synthesis of Ropivacaine from this compound is a multi-step process that leverages the chiral integrity of the starting material. The key transformations include the activation of the carboxylic acid, amidation with 2,6-dimethylaniline, N-alkylation of the piperidine ring, and final deprotection of the Cbz group.

Caption: Synthetic workflow for (S)-Ropivacaine.

Quantitative Data on Ropivacaine Synthesis

The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes typical quantitative data for the synthesis of Ropivacaine, starting from the related (S)-pipecolic acid precursor, which provides a strong indication of the expected outcomes when starting with the Cbz-protected analogue.

| Step | Reaction | Key Reagents | Typical Yield | Optical Purity (ee%) | Reference(s) |

| 1. Amidation | (S)-Pipecolic acid derivative → (S)-Pipecoloxylidide | SOCl₂, 2,6-Dimethylaniline | ~92% | >99.5% | [2] |

| 2. N-Alkylation | (S)-Pipecoloxylidide → (S)-Ropivacaine | 1-Bromopropane, K₂CO₃ | ~94% | >99.5% | [2][3] |

| 3. Cbz Deprotection | N-Cbz protected amine → Free amine | H₂ (1 atm), 10% Pd/C, MeOH | >95% | Not Applicable | [4][5] |

| Overall (from xylidide) | (S)-Pipecoloxylidide → Ropivacaine HCl·H₂O | Two steps including resolution/purification | ~50% | >99.5% | [2] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of Ropivacaine, adapted from literature procedures involving (S)-pipecolic acid and standard Cbz-group manipulations.

Protocol 1: Activation and Amidation of this compound

This two-step, one-pot procedure first converts the carboxylic acid to a more reactive acid chloride, which is then coupled with 2,6-dimethylaniline.

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 50-70°C) for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (S)-1-Cbz-pipecoloyl chloride hydrochloride.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve 2,6-dimethylaniline (2.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in dichloromethane.

-

Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-N-(2,6-Dimethylphenyl)-1-Cbz-piperidine-2-carboxamide.

Protocol 2: N-Alkylation of the Piperidine Ring

This step introduces the propyl group onto the piperidine nitrogen, which must be performed after the Cbz group is removed. Therefore, the sequence involves deprotection followed by alkylation. (Alternatively, if starting with unprotected pipecolic acid, alkylation can precede amidation).

-

Alkylation: To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (the product from amidation after Cbz removal, 1.0 eq) in a solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and 1-bromopropane (1.5 eq).[3]

-

Heat the mixture to reflux (approx. 50-80°C) and stir for 20-24 hours until the starting material is consumed.[3]

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield (S)-Ropivacaine. An optical purity of >99.5% ee can be achieved.[2]

Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol details the standard procedure for removing the Cbz protecting group.

-

Setup: Dissolve the Cbz-protected compound (e.g., Cbz-(S)-Ropivacaine, 1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[4][5]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a pressure of 1 atm.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 4-24 hours).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine product. The byproducts, toluene and CO₂, are volatile and easily removed.[4]

Relevance to Drug Development: Targeting the NMDA Receptor

The piperidine scaffold derived from (S)-pipecolinic acid is not only present in anesthetics but also in molecules designed to interact with central nervous system targets. One such target is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurodegenerative diseases.

Compounds synthesized from pipecolic acid derivatives can act as NMDA receptor antagonists, blocking the ion channel and preventing excessive calcium influx. This blockade initiates a downstream signaling cascade with significant therapeutic implications.

NMDA Receptor Antagonist Signaling Pathway

Caption: Downstream signaling of NMDA receptor blockade.

Blockade of the NMDA receptor by an antagonist leads to an increase in glutamate release, which subsequently activates AMPA receptors.[7] This triggers a cascade involving Brain-Derived Neurotrophic Factor (BDNF), the mammalian Target of Rapamycin (mTOR), and Glycogen Synthase Kinase 3β (GSK-3β), ultimately promoting synaptogenesis and producing therapeutic effects, such as antidepressant action.[7][8]

Conclusion

This compound is a versatile and highly valuable chiral building block for the pharmaceutical industry. Its pre-defined stereochemistry and the robust nature of the Cbz protecting group enable the efficient, enantioselective synthesis of complex APIs. The successful application in the production of Ropivacaine highlights its importance in creating safer and more effective drugs. Furthermore, the underlying piperidine scaffold continues to be a promising template for the development of novel therapeutics targeting critical pathways in the central nervous system, such as the NMDA receptor signaling cascade. The detailed protocols and data presented in this guide offer a foundational resource for scientists engaged in the synthesis and development of next-generation pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Ketamine - Wikipedia [en.wikipedia.org]

- 8. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Protected Pipecolic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected pipecolic acid derivatives are a class of cyclic amino acids that have garnered significant interest in the pharmaceutical and chemical industries. As a homolog of proline, pipecolic acid's six-membered ring structure imparts unique conformational constraints, making it a valuable scaffold in the design of novel therapeutics and a crucial chiral building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The protection of the nitrogen atom within the pipecolic acid ring is a critical step in its synthetic manipulation, allowing for selective reactions at other functional groups and enabling its incorporation into larger molecules such as peptides and peptidomimetics. This guide provides a comprehensive overview of the synthesis, biological activities, and analytical methods associated with N-protected pipecolic acid derivatives, with a focus on their applications in drug discovery and development.

Synthesis of N-Protected Pipecolic Acid Derivatives

The synthesis of N-protected pipecolic acid derivatives is a cornerstone of their application in medicinal chemistry. The choice of the N-protecting group is crucial and depends on the subsequent reaction conditions and the desired final product. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Common N-Protecting Groups

A variety of protecting groups can be employed for the nitrogen atom of pipecolic acid, each with its own distinct characteristics regarding introduction and cleavage.

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal | Key Features |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; commonly used in solid-phase peptide synthesis. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂/Pd-C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Base-labile; widely used in solid-phase peptide synthesis. |

| Formyl | Acetic formic anhydride | Acid or base hydrolysis | Simple and economical.[1] |

General Synthetic Strategies

The synthesis of N-protected pipecolic acid derivatives can be achieved through several routes, including the protection of commercially available pipecolic acid or through de novo synthesis from acyclic precursors.

A general workflow for the N-protection of pipecolic acid is depicted below:

A modified Strecker protocol represents a versatile method for the synthesis of various pipecolic acid derivatives. This approach involves the addition of trimethylsilyl cyanide (TMSCN) to tetrahydropyridines, followed by hydrolysis of the resulting α-amino nitriles to yield the desired pipecolic acid derivatives.[1]

Experimental Protocols

Synthesis of N-Boc-pipecolic acid

This protocol describes a common method for the N-protection of pipecolic acid using di-tert-butyl dicarbonate.

Materials:

-

Pipecolic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pipecolic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

Biological Activity and Applications in Drug Discovery

N-protected pipecolic acid derivatives are integral components of a diverse range of biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.

Role in the Central Nervous System (CNS)

Pipecolic acid is a metabolite of lysine found in the mammalian brain and is known to have neuromodulatory effects.[2][3][4] It has been shown to interact with the GABAergic system, although its precise role is still under investigation.[5][6] Elevated levels of pipecolic acid have been associated with neurological conditions such as cerebral malaria and hepatic encephalopathy, suggesting that modulating its signaling pathways could be a therapeutic strategy.[2][7][8][9] The use of N-protected pipecolic acid derivatives allows for the synthesis of analogs with modified pharmacokinetic and pharmacodynamic properties for exploring their potential in CNS drug discovery.

Antiviral and Anticancer Applications

N-protected pipecolic acid derivatives have emerged as promising scaffolds for the development of antiviral and anticancer agents.

-

Antiviral Activity: A series of proline- and pipecolic acid-based small molecules have been designed as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue and Zika viruses.[10] Certain R-configured pipecolic acid-based derivatives have demonstrated activity against the Dengue virus NS2B/NS3 protease in the mid-micromolar range and have shown cellular efficacy.[10]

| Compound Type | Target | Virus | IC₅₀ / EC₅₀ |

| R-configured pipecolic acid derivatives | NS2B/NS3 Protease | Dengue Virus (DENV2) | EC₅₀ = 5.1 - 5.2 µM[10] |

| S-proline derivatives | NS2B/NS3 Protease | Dengue Virus (DENV) | IC₅₀ = 5.0 µM[10] |

-

Anticancer Activity: Pipecolic acid has been identified as a potential biomarker in esophageal squamous cell carcinoma (ESCC) and has been shown to be essential for ESCC cells to restrain oxidative stress-induced DNA damage and cell proliferation arrest.[11] This highlights the potential of targeting pipecolic acid metabolism in cancer therapy. Furthermore, the incorporation of N-protected pipecolic acid into peptidomimetics is a strategy being explored for cancer targeting.[12][13]

Peptidomimetics and Conformational Constraints

The rigid structure of the pipecolic acid ring is utilized to introduce conformational constraints into peptides, leading to peptidomimetics with improved stability, bioavailability, and target affinity.[14] By replacing proline residues with N-protected pipecolic acid, researchers can fine-tune the three-dimensional structure of peptides to enhance their therapeutic properties.

Analytical Techniques

The accurate quantification of N-protected pipecolic acid derivatives is crucial for both synthetic chemistry and biological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often requiring a derivatization step to increase the volatility of the analyte.[15][16][17]

GC-MS Analysis of Pipecolic Acid Derivatives

A common workflow for the GC-MS analysis of pipecolic acid involves extraction, derivatization, and subsequent analysis.

Experimental Protocol: Propyl Chloroformate Derivatization for GC-MS

This protocol outlines a one-step derivatization procedure for the quantification of pipecolic acid.[16][17]

Materials:

-

Extracted sample containing pipecolic acid

-

Internal standard (e.g., norvaline)

-

Propyl chloroformate

-

Pyridine

-

Propanol

-

Hexane

-

Sodium bicarbonate solution

Procedure:

-

To the dried sample extract, add the internal standard.

-

Add a mixture of propanol and pyridine.

-

Add propyl chloroformate and vortex vigorously.

-

Add sodium bicarbonate solution to stop the reaction.

-

Add hexane and vortex to extract the derivatized analytes.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer to a new vial for GC-MS analysis.

Signaling Pathways

While the role of pipecolic acid in mammalian signaling is an active area of research, its function in plant immunity is better characterized and provides a model for understanding its signaling potential.

Pipecolic Acid Biosynthesis and Signaling in Plant Immunity

In plants, pipecolic acid is a key signaling molecule in systemic acquired resistance (SAR), a broad-spectrum immune response.[18][19] Its biosynthesis from lysine is a critical step in the activation of SAR.

The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) converts L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid by SAR-DEFICIENT4 (SARD4).[19][20] The accumulation of pipecolic acid triggers downstream defense responses, leading to systemic immunity.

Conclusion

N-protected pipecolic acid derivatives are versatile tools in modern drug discovery and organic synthesis. Their unique structural features provide a foundation for the development of conformationally constrained peptides, novel enzyme inhibitors, and modulators of CNS pathways. A thorough understanding of their synthesis, biological activities, and analytical methodologies is essential for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Future research will likely focus on further elucidating the role of pipecolic acid and its derivatives in mammalian signaling pathways, leading to the development of new and innovative therapies for a range of diseases.

References

- 1. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipecolic acid: a new type of alpha-amino acid possessing bicuculline-sensitive action in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose pipecolic acid interact with the central GABA-ergic system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

- 9. Pipecolic acid induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidomimetics in cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptidomimetics in cancer targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-1-N-Cbz-Pipecolinic Acid for Researchers and Drug Development Professionals

(S)-1-N-Cbz-Pipecolinic acid , a protected derivative of the non-proteinogenic amino acid pipecolinic acid, serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics. Its rigid piperidine core imparts conformational constraint, a valuable feature in the design of molecules with enhanced biological activity and metabolic stability. This in-depth guide provides a technical overview of its commercial availability, key quality parameters, and practical applications for scientists and professionals in drug development.

Commercial Supplier Specifications

The quality and purity of this compound are critical for its successful application in synthesis. Below is a summary of typical specifications from various commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]/D | Melting Point (°C) |

| Supplier A (Typical) | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | >98 | >99 | -60° to -64° (c=1 in CHCl₃) | 111-115 |

| BLDpharm | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | Not specified | Not specified | Not specified | Not specified[1] |

| Conier Chem & Pharma | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | Not specified | Not specified | Not specified | 111-115[2] |

| ChemScene | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | Not specified | Not specified | Not specified | Not specified[3] |

Application in Synthetic Chemistry: A Chiral Building Block

This compound is extensively utilized as a chiral building block in the synthesis of a wide array of biologically active molecules.[4][5][6] The carbobenzoxy (Cbz) protecting group on the nitrogen atom allows for controlled reactions at the carboxylic acid moiety without unintended side reactions at the amine.

References

Methodological & Application

Synthesis of (S)-1-N-Cbz-Pipecolinic Acid from L-Pipecolic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (S)-1-N-Cbz-Pipecolinic acid, a valuable building block in the development of various pharmaceuticals. The protocol outlines the N-protection of the secondary amine of L-pipecolic acid using benzyl chloroformate (Cbz-Cl) under basic conditions.

This compound serves as a crucial intermediate in the synthesis of a range of bioactive molecules, including enzyme inhibitors and chiral ligands. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in peptide synthesis and medicinal chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This application note presents a reliable and reproducible method for the preparation of this important compound, complete with characterization data and a detailed experimental workflow.

Chemical Reaction Data

The synthesis involves the reaction of L-pipecolic acid with benzyl chloroformate in the presence of a base, typically sodium bicarbonate or sodium carbonate, in a suitable solvent system.

| Parameter | Value | Reference |

| Product Name | This compound | |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 111-115 °C | [1] |

| Typical Yield | 52-90% | [2][3] |

| Purity | >95% (typical) | [3] |

Experimental Workflow

The overall process for the synthesis of this compound is depicted in the following workflow diagram.

Caption: A step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[2][4]

Materials:

-

L-Pipecolic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Ethyl acetate/Hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve L-pipecolic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the stirred solution to 0 °C using an ice bath.

-

-

Addition of Benzyl Chloroformate:

-

Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

-

-

Reaction:

-

Stir the reaction mixture vigorously at 0 °C for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a white solid.

-

Characterization Data

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and multiplets for the piperidine ring protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

HRMS (High-Resolution Mass Spectrometry): The calculated exact mass for C₁₄H₁₇NO₄ is 263.1158. The experimentally determined mass should be in close agreement with this value.

Safety Precautions

-

Benzyl chloroformate is corrosive and a lachrymator. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Tetrahydrofuran and ethyl acetate are flammable solvents. Work in a well-ventilated area away from ignition sources.

-

Standard laboratory safety practices should be followed throughout the procedure.

This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and scale of synthesis.

References

Application Notes and Protocols for the Use of (S)-1-N-Cbz-Pipecolinic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Cbz-Pipecolinic acid, a carboxybenzyl-protected derivative of the non-proteinogenic amino acid pipecolinic acid, is a valuable building block in peptide synthesis. As a cyclic analog of proline, its incorporation into peptide chains can induce specific secondary structures, such as β-turns, thereby influencing the peptide's conformation and biological activity. The Cbz (Z) protecting group offers orthogonality with the commonly used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and modification.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into synthetic peptides.

Key Properties

| Property | Value |

| Chemical Name | (S)-1-N-(Benzyloxycarbonyl)pipecolinic acid |

| CAS Number | 28697-11-2 |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111-115 °C |

Data Presentation: Coupling Efficiency and Purity

The successful incorporation of this compound is dependent on the choice of coupling reagents, reaction conditions, and the peptide sequence. Due to the sterically hindered nature of this secondary amino acid, optimized conditions are crucial to achieve high coupling yields and purity. Below is a summary of expected outcomes based on different coupling strategies.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Expected Crude Purity (%) | Expected Yield (%) | Notes |

| HBTU/DIPEA | 3 : 2.9 : 6 | 2 - 4 | 75 - 85 | 80 - 90 | Standard conditions, may require double coupling. |

| HATU/DIPEA | 3 : 2.9 : 6 | 1 - 2 | 85 - 95 | 85 - 95 | Recommended for sterically hindered amino acids.[2] |

| PyBOP/DIPEA | 3 : 3 : 6 | 2 - 4 | 80 - 90 | 85 - 95 | Effective for hindered couplings. |

| DIC/Oxyma | 3 : 3 : - | 2 - 4 | 80 - 90 | 85 - 95 | Carbodiimide activation can be a cost-effective alternative. |

Note: Yields and purities are estimates and can vary based on the specific peptide sequence, resin, and synthesizer used. Double coupling may be necessary to drive the reaction to completion, especially for difficult sequences.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound using Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin (pre-swollen in DMF)

-

This compound

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Fmoc Deprotection:

-

Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine. Note: The Kaiser test is not reliable for the secondary amine of pipecolinic acid itself.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).[4]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

-

Confirmation of Coupling (Optional):

-

A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the successful incorporation of the amino acid.

-

-

Capping (Optional):

-

If the coupling is suspected to be incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

-

-

Continuation of Synthesis:

-

Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

-

Protocol 2: On-Resin Deprotection of the Cbz Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-terminal Cbz group from the peptide-resin.

Materials:

-

Cbz-protected peptide-resin

-

Palladium on carbon (10% Pd/C)

-

Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

-

N,N-Dimethylformamide (DMF) or Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Swell the Cbz-protected peptide-resin in DMF or MeOH in a suitable reaction vessel.

-

-

Catalyst and Hydrogen Donor Addition:

-

Carefully add 10% Pd/C catalyst (typically 1/10 to 1/5 the weight of the peptide-resin) to the resin suspension.

-

To the stirred suspension, add formic acid (2-5 equivalents) or ammonium formate (2-4 equivalents) as the hydrogen donor.[5]

-

-

Reaction:

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS. Deprotection is typically complete within 1-4 hours.

-

-

Catalyst Removal:

-

Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide. Washing the resin extensively with DMF is recommended.

-

-

Washing:

-

Wash the resin thoroughly with DMF and DCM to remove residual reagents and by-products. The deprotected peptide-resin is now ready for the next coupling step or final cleavage.

-

Mandatory Visualizations

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: Workflow for the on-resin deprotection of the Cbz group.

Caption: Troubleshooting guide for coupling this compound.

Mitigation of Side Reactions

The primary side reaction associated with the incorporation of pipecolinic acid, being a proline analog, is the formation of diketopiperazine (DKP). This occurs primarily at the dipeptide stage after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin.

Strategies to Minimize DKP Formation:

-

Choice of Resin: The use of highly sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended. The bulky trityl linker significantly suppresses the intramolecular cyclization that leads to DKP formation.

-

Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Pip-OH) can bypass the susceptible dipeptidyl-resin stage.

-

Optimized Deprotection: Using milder deprotection conditions or alternative reagents to piperidine can reduce the extent of DKP formation.

By following these optimized protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their target peptides, enabling the exploration of novel structures with tailored biological functions.

References

The Versatility of (S)-1-N-Cbz-Pipecolinic Acid in Alkaloid Synthesis: Application Notes and Protocols